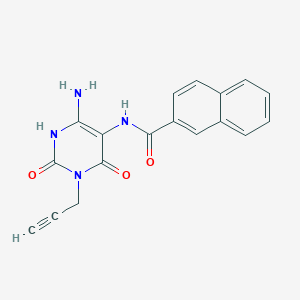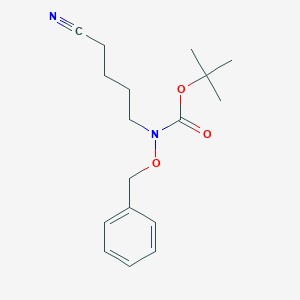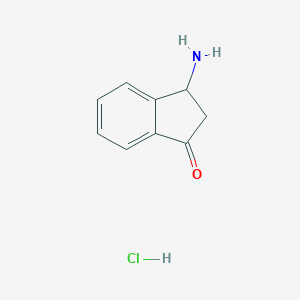
Dimethyl 5-methylpyridine-2,3-dicarboxylate
Vue d'ensemble
Description
Dimethyl 5-methylpyridine-2,3-dicarboxylate, also known as DMMP, is a colorless liquid with a strong aromatic odor . Its chemical formula is C8H11NO4, and its molecular weight is 185.18 g/mol .
Molecular Structure Analysis
The molecular structure of Dimethyl 5-methylpyridine-2,3-dicarboxylate can be represented by the SMILES notation: O=C (OC)c1ncc (cc1C (=O)OC)C .
Physical And Chemical Properties Analysis
Dimethyl 5-methylpyridine-2,3-dicarboxylate has a melting point of 45-50°C and a predicted boiling point of 292.2±35.0 °C . It has a density of 1.197 g/cm3 . The compound is slightly soluble in chloroform, DMSO, and methanol .
Applications De Recherche Scientifique
Agrochemical Development
The compound is also significant in the development of agrochemicals. It can be a starting point for the synthesis of compounds that act as herbicides, pesticides, or fungicides, aiding in crop protection and agricultural productivity.
Each of these applications leverages the unique chemical structure of Dimethyl 5-methylpyridine-2,3-dicarboxylate, demonstrating its versatility and importance in scientific research across various fields .
Mécanisme D'action
Target of Action
Similar compounds have been noted to interact with various cellular components, influencing their function and behavior .
Mode of Action
It’s known that the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester is a key step in the synthesis of imidazolinones . This suggests that the compound may interact with its targets through a bromination reaction, leading to changes in the target’s structure and function .
Biochemical Pathways
Related compounds have been used in the oxidation of 2- and 3-halogenated quinolines to 5- and 6-halopyridine-2,3-dicarboxylic acids , suggesting that Dimethyl 5-methylpyridine-2,3-dicarboxylate may also influence similar biochemical pathways.
Result of Action
The compound’s potential role in the synthesis of imidazolinones suggests that it may have significant effects at the molecular level .
Propriétés
IUPAC Name |
dimethyl 5-methylpyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-4-7(9(12)14-2)8(11-5-6)10(13)15-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOJTLPEGLTEFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888856 | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dimethyl 5-methylpyridine-2,3-dicarboxylate | |
CAS RN |
112110-16-4 | |
| Record name | 2,3-Dimethyl 5-methyl-2,3-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112110-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112110164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl 5-methylpyridine-2,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What insights does the research provide about the bromination of Dimethyl 5-methylpyridine-2,3-dicarboxylate?
A1: The research paper investigates the mechanism and kinetics of bromination for Dimethyl 5-methylpyridine-2,3-dicarboxylate []. While the provided abstract doesn't detail the specific findings, it suggests the research likely explores the reaction pathway, identifies potential intermediates, and determines the rate-determining steps involved in the bromination process. This information is valuable for understanding the reactivity of this specific compound and can be relevant for designing synthetic strategies involving similar pyridine derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B173014.png)




![1-[[(Z)-1-Butenyl]thio]-2-propanone](/img/structure/B173037.png)

![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)




![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B173054.png)